molecular formula C9H9N B147185 1-Methylindole CAS No. 603-76-9

1-Methylindole

Cat. No. B147185
CAS RN: 603-76-9
M. Wt: 131.17 g/mol
InChI Key: BLRHMMGNCXNXJL-UHFFFAOYSA-N
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Description

Synthesis and Biological Evaluation of 1-Methylindole Derivatives

Synthesis Analysis The synthesis of 1-methylindole derivatives has been explored for various applications. For instance, 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles have been synthesized and evaluated as antimitotic agents and tubulin inhibitors, with modifications at positions C-4 to C-7 and alkylation at the indole nitrogen . Another study focused on the hydrogenation of 1-methylindole for reversible onboard hydrogen storage, achieving full hydrogenation using a Ru/Al2O3 catalyst . Additionally, the polymerization of 1-vinylindole and its methyl derivatives has been investigated to understand the polymerization mechanism of this class of monomers .

Molecular Structure Analysis The molecular structure of 1-methylindole has been analyzed through various spectroscopic techniques. Mass analyzed threshold ionization spectroscopy has been used to determine the adiabatic ionization energy of 1-methylindole, indicating that N-methyl substitution significantly lowers the zero energy level of the cationic ground state compared to indole . X-ray structure analysis has also been employed to elucidate the structure of related compounds, such as 1-cyano-2-methylisoindole .

Chemical Reactions Analysis 1-Methylindole undergoes various chemical reactions, including alkylation with isoprene hydrochloride to yield 1-methyl-3-(3-methyl-2-butenyl)indole and its isomer . Electron transfer reactions have been reinvestigated, showing that 1-methyl-2-phenylindole reacts with N-chlorobenzotriazole to form radical cations that can further react with oxygen or nucleophilic solvents . Oxidation reactions have also been studied, with 1-amino-2-methylindoline reacting with monochloramine to form 1-amino-2-methylindole and azo(2-methyl)indoline .

Physical and Chemical Properties Analysis The physical and chemical properties of 1-methylindole have been studied in various contexts. For hydrogen storage applications, 1-methylindole has been reported to have a hydrogen content of 5.76 wt% and a low melting point below -20°C . Dielectric studies have revealed an unusual secondary relaxation in 1-methylindole, speculated to originate from the in-plane motion of the molecules . The stability and thermochemical properties of 1-methylindole and its derivatives have been systematically investigated, providing insights into their potential applications .

Scientific Research Applications

Hydrogen Storage

Yang et al. (2018) identified 1-methylindole as a promising liquid organic hydrogen carrier for reversible onboard hydrogen storage, noting its high hydrogen content and low melting point. Their research detailed the hydrogenation of 1-methylindole and the dehydrogenation of octahydro-1-methylindole, exploring the mechanisms and efficiency of these processes (Yang et al., 2018).

Chemical Reactions and Structures

In 2007, Conway et al. demonstrated the direct C-magnesiation and C-zincation of 1-methylindole, contributing to the understanding of heterocyclic aromatic compounds' reactivity and offering insights into novel chemical synthesis approaches (Conway et al., 2007).

Reck et al. (1998) studied the synthesis, structure, and reactivity of a 2,3-dialuminated indole derivative using 1-methylindole. This research provided valuable information on the molecular structure and potential applications of such derivatives in chemical synthesis (Reck et al., 1998).

Electrochemical Studies

Berlin et al. (1996) examined the electrooxidation of 1-methylindole, contributing to the understanding of electrochemical processes and product identification in organic chemistry (Berlin et al., 1996).

Environmental and Biological Applications

Beehler et al. (1994) investigated 3-methylindole (a derivative of 1-methylindole) as an oviposition attractant for Culex mosquitoes, providing insights into potential environmental and biological control methods (Beehler et al., 1994).

Turro et al. (1980) studied the absorption and fluorescence spectra of 1-methylindole in different solvents, offering valuable data for applications in photochemistry and molecular dynamics (Turro et al., 1980).

Safety And Hazards

1-Methylindole is an irritating, potentially toxic organic compound . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling this compound .

properties

IUPAC Name

1-methylindole
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InChI

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BLRHMMGNCXNXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060534
Record name 1H-Indole, 1-methyl-
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Molecular Weight

131.17 g/mol
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Physical Description

Yellow liquid with a stench; [Alfa Aesar MSDS]
Record name 1-Methylindole
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Vapor Pressure

0.05 [mmHg]
Record name 1-Methylindole
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Product Name

1-Methylindole

CAS RN

603-76-9
Record name 1-Methylindole
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Synthesis routes and methods I

Procedure details

The N-methyl indoline product in Example 47 (70 mg, 0.22 mmol) was dissolved in toluene (9 mL) in a 50-mL flask under N2 fitted with a condenser. MnO2 (199 mg, 2.3 mmol) was added, and the mixture was heated to ref lux for 1.5 h. The mixture was cooled to rt, Celite, and the pad was washed several times with liberal amounts of MeOH. The filtrate was concentrated in vacuo, and the residue was purified by silica gel chromatography (gradient 25-35% EtOAc/hexane) to provide the N-methyl indole product (39 mg, 57%) as an orange oil: 1H NMR (300 MHz, CDCl3) δ 6.93-7.11 (m, 5H), 6.72 (d, J=8.5 Hz, 1H), 6.42 (d, J=3.1 Hz, 1H), 4.29 (t, J=5.8 Hz, 1H), 3.84-3.96 (m, 2H), 3.77 (s, 3H), 2.99 (dd, J=11.3, 5.0 Hz, 1H), 2.67 (dd, J=11.3, 6.7 Hz, 1H), 2.49 (s, 3H); ESI MS m/z=313 [C19H18F2N2+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 47
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Three
Name
Quantity
199 mg
Type
catalyst
Reaction Step Four
Yield
57%

Synthesis routes and methods II

Procedure details

To a solution of the indole product from Example 52 (160 mg, 0.539 mmol) and dimethyl oxalate (70 mg, 0.59 mmol) in DMF (5 mL), potassium tert-butoxide (66 mg, 0.59 mmol) was added in one portion at room temperature under nitrogen. The reaction mixture was warmed to reflux under nitrogen for 30 min and then was cooled to room temperature. The mixture was diluted with water (50 mL) and extracted (3×) with methylene chloride. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by chromatography (SiO2, EtOAc/hexanes, 1:1) to afford the N-methyl indole product as a white solid (160 mg, 96%): mp 90-92° C.; 1H NMR (300 MHz, CDCl3) δ 7.03-7.23 (m, 6H), 6.71 (d, J=8.5 Hz, 1H), 6.41 (dd, J=3.0, <1 Hz, 1H), 4.33 (t, J=7.5, 5.0 Hz, 1H), 3.94 (d, J=15.1 Hz, 1H), 3.88 (d, J=15.1 Hz, 1H), 3.74 (s, 3H), 3.01 (dd, J=11.4, 5.0 Hz, 1H), 2.66 (dd, J=11.4, 7.5 Hz, 1H), 2.48 (s, 3H); CI MS m/z=311 [C19H19ClN2+H]+; IR (KBr) 2937, 2766, 1594, 1497, 1265 cm−1; Anal. Calcd for C19H19ClN2-0.l H2O: C, 73.00; H, 6.19; N, 8.96. Found: C, 72.78; H, 6.09; N, 8.78.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

Potassium tert-butoxide was added to a solution of the indole product of Example 61 (354 mg, 1.12 mmol) and dimethyl oxalate (145 mg, 1.23 mmol) in DMF (3 mL) and heated to reflux for 1 h. The mixture was cooled to room temperature and quenched with water (5 mL). After extraction (2×) with CH2Cl2, the organic layer was dried over MgSO4/Na2SO4, filtered, and concentrated in vacuo. Purification by column chromatography (SiO2, 20 g, hexanes to 10% EtOAc/hexanes) provide the N-methyl indole product (163 mg, 44%) as a yellow powder: mp 120-124° C.; 1H NMR (500 MHz, CDCl3) δ 7.27-7.24 (m, 1H), 7.08 (d, J=8.5 Hz, 1H), 7.04 (d, J=3.1 Hz, 1H), 7.01 (d, J=10.4 Hz, 1H), 6.96 (d, J=8.2 Hz, 1H), 6.71 (d, J=8.5 Hz, 1H), 6.42 (d, J=3.1 Hz, 1H), 4.29 (t, J=5.8 Hz, 1H), 3.96 (d, J=15.2 Hz, 1H), 3.85 (d, J=15.2 Hz, 1H), 3.76 (s, 3H), 2.99 (dd, J=11.3, 5.2 Hz, 1H), 2.68 (dd, J=11.4, 6.5 Hz, 1H), 2.47 (s, 3H); IR (KBr) 3438, 2943, 2779, 1579, 1488, 1422, 1358, 1266, 1064 cm−1; ESI MS m/z=329 [C19H18ClFN2+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
44%

Synthesis routes and methods IV

Procedure details

The indole product from Example 56 (100 mg, 0.36 mmol) and dimethyl oxalate (46 mg, 0.39 mmol) in DMF (3 mL) were treated with potassium t-butoxide (44 mg, 0.39 mmol). The reaction was heated at reflux for 30 min. Reaction was cooled to room temperature and diluted with water (25 mL). Following extractions (3×) with ethyl acetate, the organic layers were washed with water, brine, dried over sodium sulfate, filtered and concentrated. The dark residue was chromatographed (SiO2, 20% EtOAc/hexanes), and the resulting oil was treated with 1 M HCl (1 eq) in diethyl ether to provide the N-methyl indole product as a white solid (45 mg, 11%): mp 255-258° C.; 1H NMR (300 MHz, CD3OD) δ 7.43-7.25 (m, 3H), 7.12-7.00 (m, 2H), 6.99 (d, J=10.0 Hz, 1H), 6.70 (d, J=8.6 Hz, 1H), 6.50 (d, J=3.1 Hz, 1H), 4.80-4.67 (m, 2H), 3.89 (dd, J=5.6, 11.9 Hz, 1H), 3.81 (s, 3H), 3.65-3.55 (m, 1H), 3.30-3.29 (m, 1H), 3.14 (s, 3H); IR (KBr) 3424, 2944, 2479, 1590, 1449 cm−1; CI MS m/z=295 [C19H19FN2+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,710
Citations
JR Carney, TS Zwier - The Journal of Physical Chemistry A, 1999 - ACS Publications
… Two isomers of 1-methylindole−(water) 3 with similar but highly entangled UV spectra are … ) in the water trimer cycle relative to 1-methylindole, effectively freezing out the two chiral …
Number of citations: 149 pubs.acs.org
M Yang, G Cheng, D Xie, T Zhu, Y Dong, H Ke… - International Journal of …, 2018 - Elsevier
… We report a new candidate of liquid organic hydrogen carrier, 1-methylindole, with a … The hydrogenation of 1-methylindole and the dehydrogenation of octahydro-1-methylindole …
Number of citations: 51 www.sciencedirect.com
B Yin, L Huang, JD Gu - Water, air, and soil pollution, 2006 - Springer
Indolic compounds are N-heterocyclic aromatic chemicals and have been detected at contaminated sites. Biodegradation of 1-methylindole (1MI) and 3-methylindole (3MI) was …
Number of citations: 31 link.springer.com
PP Yadav, P Gupta, AK Chaturvedi, PK Shukla… - Bioorganic & medicinal …, 2005 - Elsevier
Synthesis of nitrogen and sulfur heterocyclic mimics of furanoflavonoids have been achieved for the first time. Synthesized flavonoid alkaloids and thiophenyl flavonoids have been …
Number of citations: 62 www.sciencedirect.com
WE Noland, CG Richards, HS Desai… - The Journal of …, 1961 - ACS Publications
… between the two 1-methylindole nuclei. Condensation of 1-methylindole with acetone in ethanolic hydrochloric acidgave the corresponding bisindole (Va) in 56% yield. The same …
Number of citations: 30 pubs.acs.org
KD Ashby, K Das, JW Petrich - Analytical Chemistry, 1997 - ACS Publications
3-Methylindole (skatole) is a component of animal waste and is, consequently, a primary component in odor problems arising in livestock management, notably swine production. The …
Number of citations: 36 pubs.acs.org
RB Zhang, KRF Somers, ES Kryachko… - The Journal of …, 2005 - ACS Publications
The weak hydrogen-bonded complexes between proton donors and the π-cloud of indole and 1-methylindole (MI) are investigated theoretically by three different methods: DFT/B3LYP, …
Number of citations: 44 pubs.acs.org
T van Mourik, SL Price, DC Clary - Chemical Physics Letters, 2000 - Elsevier
The structures of indole–water are optimized with second-order Møller–Plesset (MP2) perturbation theory and augmented correlation consistent basis sets. The binding energies and …
Number of citations: 47 www.sciencedirect.com
HR Snyder, EL Eliel - Journal of the American Chemical Society, 1948 - ACS Publications
… The higherboiling fraction crystallized when seeded and was identified as 1 -methylindole-3-… reacts readily with aqueous sodium cyanide to give 1methylindole-3-acetonitrile, along with …
Number of citations: 76 pubs.acs.org
Y Liu, GW Gribble - Tetrahedron letters, 2002 - Elsevier
… In summary, we have shown that 2,3-dibromo-1-methylindole (3) can be selectively converted to 3-bromo-2-lithio-1-methylindole (4) by bromine-lithium exchange with tert-butyllithium at …
Number of citations: 42 www.sciencedirect.com

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